![molecular formula C18H12N6 B5397308 1,8-diphenylbis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5397308.png)
1,8-diphenylbis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-diphenylbis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine, commonly known as DPTP, is a heterocyclic compound that has garnered significant attention in the scientific community due to its unique chemical structure and potential applications. DPTP is a fused pyridazine-triazole compound that has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of DPTP is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation. Additionally, DPTP has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DPTP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and potential use as a photosensitizer in photodynamic therapy. Additionally, DPTP has been shown to have potential use as a building block for the synthesis of organic semiconductors and as a catalyst in various chemical reactions.
Advantages and Limitations for Lab Experiments
The advantages of using DPTP in lab experiments include its unique chemical structure, potential applications in various scientific fields, and its ability to inhibit cancer cell proliferation. However, the limitations of using DPTP in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
List of
Future Directions
1. Further research to fully understand the mechanism of action of DPTP.
2. Exploration of the potential use of DPTP as a photosensitizer in photodynamic therapy for cancer treatment.
3. Optimization of the synthesis method to obtain higher yields of DPTP.
4. Examination of the potential use of DPTP as a building block for the synthesis of organic semiconductors.
5. Investigation of the potential use of DPTP as a catalyst in various chemical reactions.
Synthesis Methods
DPTP can be synthesized using various methods, including the reaction of 3,6-diphenyl-1,2,4,5-tetrazine with hydrazine hydrate. Another method involves the reaction of 3,6-diphenyl-1,2,4,5-tetrazine with sodium azide followed by reduction with hydrazine hydrate. These methods have been optimized to obtain high yields of DPTP with excellent purity.
Scientific Research Applications
DPTP has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DPTP has shown promising results as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. Additionally, DPTP has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
In materials science, DPTP has been studied for its potential use as a building block for the synthesis of organic semiconductors. DPTP has also been explored for its potential use as a catalyst in various chemical reactions due to its unique chemical structure.
properties
IUPAC Name |
3,12-diphenyl-1,2,4,5,10,11-hexazatricyclo[7.3.0.02,6]dodeca-3,5,7,9,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6/c1-3-7-13(8-4-1)17-21-19-15-11-12-16-20-22-18(24(16)23(15)17)14-9-5-2-6-10-14/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQWKBIYTJSKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N4C(=NN=C4C5=CC=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.